

Introduction: The Analytical Imperative for 5-Boronofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Boronofuran-2-carboxylic acid

Cat. No.: B1367809

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5-Boronofuran-2-carboxylic acid (MW: 155.90 g/mol , Formula: $C_5H_5BO_5$) is a bifunctional molecule incorporating a furan ring, a carboxylic acid, and a boronic acid moiety.[1] Boronic acids are a vital class of compounds, renowned for their utility in Suzuki-Miyaura cross-coupling reactions and their ability to reversibly bind with diols, making them valuable for developing sensors and therapeutics.[2][3] The structural integrity and purity of such a molecule are paramount for its successful application.

This guide establishes a self-validating analytical workflow. By combining the insights from NMR (structural framework), IR (functional groups), and MS (molecular weight and elemental composition), we can create a comprehensive and trustworthy analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment of atomic nuclei, primarily 1H and ^{13}C . For **5-Boronofuran-2-carboxylic acid**, NMR confirms the connectivity of the furan ring, the presence of the acidic protons, and the influence of the boronic acid and carboxylic acid groups on the electronic environment of the molecule.

Causality Behind Experimental Choices

The selection of the solvent and experimental parameters is critical for acquiring high-quality NMR data.

- Solvent Selection (DMSO- d_6): **5-Boronofuran-2-carboxylic acid** possesses both a polar carboxylic acid and a boronic acid group, which can engage in hydrogen bonding. Deuterated dimethyl sulfoxide (DMSO- d_6) is an excellent choice as it effectively solubilizes polar analytes. Furthermore, its residual proton signal ($\delta \approx 2.50$ ppm) does not typically overlap with the key aromatic or acidic proton signals of the analyte.^[4] The acidic protons of the carboxylic acid and boronic acid are observable in DMSO- d_6 , whereas they would rapidly exchange and become invisible in solvents like D_2O .^[5]
- ^{11}B NMR: Given the presence of a boron atom, ^{11}B NMR spectroscopy is a highly valuable, though less common, experiment. It provides direct information about the coordination state and electronic environment of the boron atom.^[2]

Experimental Protocol: 1H , ^{13}C , and ^{11}B NMR Data Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of **5-Boronofuran-2-carboxylic acid** and dissolve it in 0.6-0.7 mL of DMSO- d_6 in a 5 mm NMR tube.^[6] Ensure the sample is fully dissolved.
- Instrument Calibration: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Before acquisition, ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
- 1H NMR Acquisition:
 - Reference the spectrum to the residual DMSO solvent peak (δ 2.50 ppm).^[4]
 - Acquire data over a spectral width of 0-15 ppm to ensure the highly deshielded carboxylic acid proton (expected >10 ppm) is observed.^[5]
 - Typically, 16 to 32 scans are sufficient to achieve an excellent signal-to-noise ratio.^[6]
- ^{13}C NMR Acquisition:

- Use a standard proton-decoupled pulse sequence.
- Reference the spectrum to the DMSO-d₆ solvent peak (δ 39.5 ppm).[4]
- Acquire data over a spectral width of 0-200 ppm. The carbonyl carbon is expected in the 160-180 ppm region.[5]
- A higher number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are necessary due to the lower natural abundance of ¹³C and the non-protonated carbons.[6]
- ¹¹B NMR Acquisition (Optional but Recommended):
 - Use a broadband probe tuned to the ¹¹B frequency.
 - A chemical shift range of approximately +80 to -20 ppm is appropriate for boronic acids.
 - Use a baseline correction method, such as a Bernstein Polynomial Fit, to correct for any probe background signal.[2]

Workflow for NMR Analysis

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- To cite this document: BenchChem. [Introduction: The Analytical Imperative for 5-Boronofuran-2-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at:

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